2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide
Description
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide is a complex organic compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c1-30-19-13-7-4-10-16(19)20-24-22(31-25-20)15-9-3-2-8-14(15)21(27)23-17-11-5-6-12-18(17)26(28)29/h2-13H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPXJAOEJSCGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often include the use of reagents such as ammonium thiocyanate and triethylene glycol at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxadiazole ring or the aromatic substituents.
Scientific Research Applications
In medicinal chemistry, it has shown promise as a candidate for the development of new drugs due to its enzyme inhibition properties . In agriculture, derivatives of 1,2,4-oxadiazole have been evaluated for their nematicidal activity, making them potential candidates for controlling plant-parasitic nematodes . Additionally, the compound’s unique structural features make it a valuable template for the design of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as xanthine oxidase and acetylcholinesterase by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to various biological effects. Molecular docking studies have provided insights into the binding interactions between the compound and its targets, highlighting the importance of specific functional groups in these interactions .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide stands out due to its unique combination of structural features and biological activities. Similar compounds include other 1,2,4-oxadiazole derivatives, such as those containing different aromatic substituents or additional functional groups These compounds may share some biological activities but differ in their potency, selectivity, and specific applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
